

2-Cycloheptylpropan-2-amine IUPAC name

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2-Cycloheptylpropan-2-amine**

Cat. No.: **B15322190**

[Get Quote](#)

An In-depth Guide to **2-Cycloheptylpropan-2-amine**

Audience: Researchers, scientists, and drug development professionals.

IUPAC Nomenclature and Structure

The chemical compound "**2-cycloheptylpropan-2-amine**" is named according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature rules. The naming convention is determined as follows:

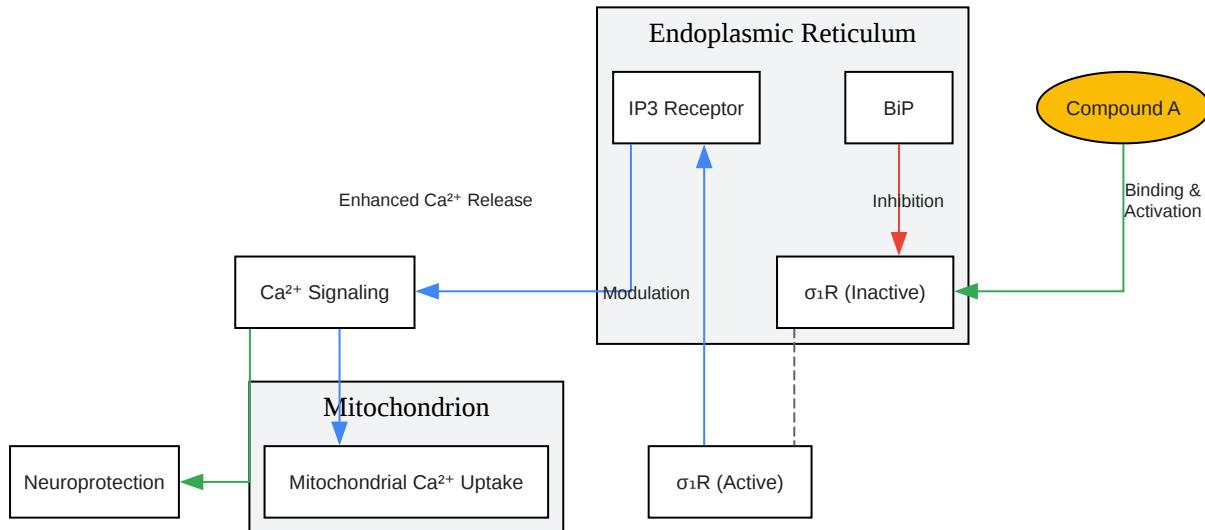
- Identification of the Principal Functional Group: The primary amine (-NH_2) is the principal functional group, taking priority in the nomenclature.
- Selection of the Parent Chain: The longest carbon chain containing the principal functional group is selected as the parent chain. In this case, it is a three-carbon chain (propane).
- Numbering the Parent Chain: The chain is numbered to give the functional group the lowest possible locant. The amine group is located on the second carbon, leading to the base name "propan-2-amine".
- Identification and Naming of Substituents: A cycloheptyl group is attached to the same carbon as the amine group (carbon 2).
- Final Assembly: The substituent is placed as a prefix with its locant, resulting in the final IUPAC name: **2-cycloheptylpropan-2-amine**.

According to IUPAC rules, when a functional group is present on an acyclic chain, that chain is typically treated as the parent, even if a larger cyclic group is also present.[\[1\]](#)[\[2\]](#)

Hypothetical Physicochemical Properties

The following table summarizes the predicted physicochemical properties of **2-cycloheptylpropan-2-amine**. These values are estimated based on its chemical structure and are useful for predicting its behavior in biological and chemical systems.

Property	Predicted Value	Unit
Molecular Formula	$C_{10}H_{21}N$	
Molecular Weight	155.28	g/mol
pKa (Conjugate Acid)	10.8 ± 0.2	
LogP	3.1 ± 0.3	
Hydrogen Bond Donors	1	
Hydrogen Bond Acceptors	1	
Molar Refractivity	49.5 ± 0.3	cm ³


Proposed Biological Activity: A Novel Sigma-1 Receptor Modulator

For the context of this technical guide, we will hypothesize that **2-cycloheptylpropan-2-amine**, hereafter referred to as "Compound A," has been identified as a potent and selective modulator of the Sigma-1 receptor (σ_1R). The Sigma-1 receptor is an intracellular chaperone protein implicated in various neurological processes, including neuroprotection, neuroplasticity, and the modulation of ion channels.

Proposed Signaling Pathway

Compound A is proposed to act as an agonist at the Sigma-1 receptor. Upon binding, it facilitates the dissociation of σ_1R from the binding immunoglobulin protein (BiP) at the endoplasmic reticulum-mitochondrion interface. The activated σ_1R can then translocate and

modulate the activity of various target proteins, including the IP3 receptor (IP3R), leading to enhanced Ca^{2+} signaling and subsequent activation of downstream neuroprotective pathways.

[Click to download full resolution via product page](#)

Proposed signaling pathway for Compound A at the Sigma-1 receptor.

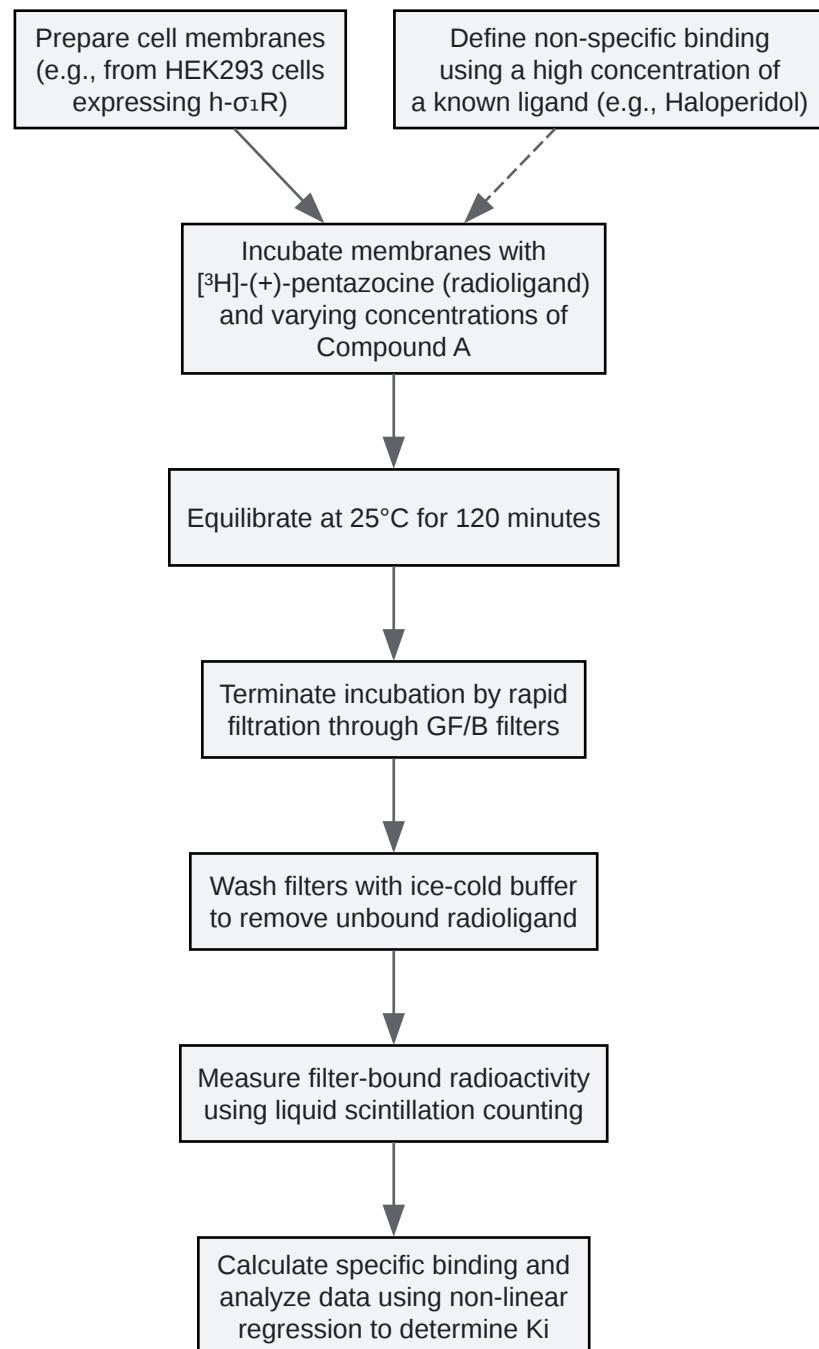
Experimental Protocols

Synthesis via Reductive Amination

A plausible synthetic route to obtain **2-cycloheptylpropan-2-amine** is through the reductive amination of cycloheptyl methyl ketone.

Materials:

- Cycloheptyl methyl ketone
- Ammonium acetate
- Sodium cyanoborohydride (NaBH_3CN)


- Methanol (MeOH)
- Diethyl ether (Et₂O)
- Hydrochloric acid (HCl)
- Sodium hydroxide (NaOH)
- Magnesium sulfate (MgSO₄)

Procedure:

- In a round-bottom flask, dissolve cycloheptyl methyl ketone (1.0 eq) and ammonium acetate (10 eq) in methanol.
- Stir the mixture at room temperature for 30 minutes.
- Cool the mixture to 0°C in an ice bath.
- Slowly add sodium cyanoborohydride (1.5 eq) portion-wise, maintaining the temperature below 10°C.
- Allow the reaction to warm to room temperature and stir for 24 hours.
- Quench the reaction by slowly adding 2M HCl until the pH is ~2.
- Stir for 1 hour, then basify the mixture with 4M NaOH until the pH is >12.
- Extract the aqueous layer three times with diethyl ether.
- Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
- Purify the crude amine by distillation or column chromatography.

Radioligand Binding Assay Protocol

This protocol details the methodology for determining the binding affinity of Compound A for the human Sigma-1 receptor.

[Click to download full resolution via product page](#)

Workflow for the Sigma-1 receptor radioligand binding assay.

Procedure:

- Membrane Preparation: Utilize membranes from a cell line stably expressing the human Sigma-1 receptor.

- Assay Buffer: 50 mM Tris-HCl, pH 7.4.
- Incubation: In a 96-well plate, combine 50 μ L of cell membranes (10-20 μ g protein), 25 μ L of [3 H]-(+)-pentazocine (final concentration ~2 nM), and 25 μ L of varying concentrations of Compound A (from 0.1 nM to 100 μ M) or buffer/haloperidol for total/non-specific binding.
- Equilibration: Incubate the plate at 25°C for 120 minutes with gentle agitation.
- Filtration: Rapidly filter the contents of each well through a glass fiber filter (GF/B) pre-soaked in buffer, using a cell harvester.
- Washing: Wash the filters three times with 5 mL of ice-cold assay buffer.
- Quantification: Place the filters in scintillation vials, add 4 mL of scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
- Data Analysis: Calculate the inhibition constant (Ki) from the IC₅₀ value using the Cheng-Prusoff equation.

Hypothetical Data Presentation

Receptor Binding Profile

The selectivity of Compound A was assessed against the Sigma-2 receptor and the NMDA receptor.

Compound	σ_1 R Ki (nM)	σ_2 R Ki (nM)	NMDA Receptor Ki (μ M)
Compound A	15.3	875	> 10
Reference Ligand	5.8	1250	> 10

Functional Activity

The functional activity of Compound A was measured via its effect on neurite outgrowth in PC12 cells, a process known to be modulated by Sigma-1 receptor agonists.

Compound	EC ₅₀ (nM)	E _{max} (% of Control)
Compound A	45.1	185
Reference Agonist	12.5	210

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chem.libretexts.org [chem.libretexts.org]
- 2. 24.1 Naming Amines - Organic Chemistry | OpenStax [openstax.org]
- To cite this document: BenchChem. [2-Cycloheptylpropan-2-amine IUPAC name]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15322190#2-cycloheptylpropan-2-amine-iupac-name]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com